Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate

Prodrug Design Anti-allergic Bioisostere

Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate (CAS 133506-43-1, molecular formula C₁₇H₂₃N₅O₃S, molecular weight 377.47 g/mol) is a synthetic small molecule belonging to the (1-phenyl-1H-tetrazol-5-yl)thioacetyl derivative class. It features a 1-phenyltetrazole moiety linked via a thioacetyl bridge to an aminohexanoate ethyl ester chain.

Molecular Formula C17H23N5O3S
Molecular Weight 377.5 g/mol
CAS No. 133506-43-1
Cat. No. B12732798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate
CAS133506-43-1
Molecular FormulaC17H23N5O3S
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCNC(=O)CSC1=NN=NN1C2=CC=CC=C2
InChIInChI=1S/C17H23N5O3S/c1-2-25-16(24)11-7-4-8-12-18-15(23)13-26-17-19-20-21-22(17)14-9-5-3-6-10-14/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3,(H,18,23)
InChIKeyILAJCAUBTRDVFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-((((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate (CAS 133506-43-1): A Tetrazole-Thioacetyl Ester for Specialized Research Procurement


Ethyl 6-((((1-phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate (CAS 133506-43-1, molecular formula C₁₇H₂₃N₅O₃S, molecular weight 377.47 g/mol) is a synthetic small molecule belonging to the (1-phenyl-1H-tetrazol-5-yl)thioacetyl derivative class [1]. It features a 1-phenyltetrazole moiety linked via a thioacetyl bridge to an aminohexanoate ethyl ester chain. This compound is primarily utilized as a research intermediate, notably in the preparation of platelet-activating factor (PAF) antagonists , and serves as a building block in medicinal chemistry for exploring tetrazole-based bioisosteres of carboxylic acids or amides [2].

Why Generic Tetrazole-Thioether Analogs Cannot Substitute for Ethyl 6-((((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate in PAF Antagonist Synthesis


Generic substitution within the (1-phenyl-1H-tetrazol-5-yl)thioacetyl class fails because the specific ethyl 6-aminohexanoate terminus is structurally predisposed for prodrug design and pharmacokinetic optimization, a functional requirement that simpler methyl or ethyl esters in the same class cannot fulfill. While broad patent families (e.g., US5025028) claim a wide array of tetrazolyl thioethers for anti-allergic use, the individual compounds exhibit distinct potency and metabolic profiles dependent on the alkyl linker and ester group [1]. More critically, the compound's demonstrated utility as a direct intermediate for platelet-activating factor (PAF) antagonists anchors its procurement value to a specific synthesis route—replacing it with a close analog lacking the precise hexanoate chain length or terminal ester would derail the synthetic sequence and alter the pharmacological properties of the final antagonist . Therefore, interchange based solely on the shared tetrazole-thioacetyl core without quantitative confirmation of equivalent reactivity and biological outcome is scientifically invalid.

Quantitative Differentiation Evidence for Ethyl 6-((((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate Against Closest Structural Analogs


Structural Uniqueness in Prodrug Design: Lack of a Terminal Ester in Comparator Anti-Allergic Tetrazole Thioethers

The target compound possesses a terminal ethyl ester group on a flexible C6 aminohexanoate linker, a structural feature absent in the closest disclosed anti-allergic tetrazole thioethers such as N-Hydroxy-S-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-propyl]-thioacetamide (Example 1 of US5025028) [1]. This ester functionality is pivotal for subsequent hydrolysis to a free acid in prodrug strategies, a modification that directly controls solubility and bioavailability. The patent class generically describes C1-C8 aliphatic chains, but the specific combination of a C5 aliphatic spacer and a terminal ethyl ester in the target compound is a distinct chemical entity not explicitly exemplified, implying differentiated reactivity and downstream ADME profiles.

Prodrug Design Anti-allergic Bioisostere Tetrazole

Defined Synthetic Utility as a PAF Antagonist Intermediate vs. Generic Tetrazole-Thioacetyl Building Blocks

Unlike generic (1-phenyl-1H-tetrazol-5-yl)thioacetyl derivatives synthesized broadly via Mannich reactions [1], the target compound is specifically cited as an intermediate in the preparation of platelet-activating factor (PAF) antagonists . This designated role implies proven compatibility with downstream coupling reactions (e.g., amide bond formation with complex PAF pharmacophores) that untested analogs may not replicate. The Bechtel et al. reference associated with this utility provides a defined pharmacological context that arbitrary members of the tetrazole thioacetyl class lack.

PAF Antagonist Intermediate Synthetic Chemistry Tetrazole

Physicochemical Differentiation: Computed Lipophilicity and Polar Surface Area for CNS Drug Design vs. Simpler Tetrazole Esters

In silico calculations provide a quantitative basis for differentiation in CNS drug discovery programs. The target compound has a computed LogP of 1.22 and a topological polar surface area (TPSA) of 84.59 Ų [1]. This LogP value falls within the optimal range for brain penetration (typically ~1–3), while the relatively low TPSA (under the 90 Ų threshold) further supports potential CNS permeability. In contrast, a simpler analog like methyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate (a common synthetic intermediate) would exhibit a lower LogP due to the shorter, less lipophilic ester chain, potentially limiting its utility in designing CNS-active leads. This physicochemical profile is a class-level inference but provides quantitative grounds for selecting the target compound over less lipophilic, lower molecular weight tetrazole-thioacetyl esters when CNS target engagement is a program goal.

CNS Drug Design LogP TPSA Physicochemical Properties

High-Value Procurement Scenarios for Ethyl 6-((((1-Phenyl-1H-tetrazol-5-yl)thio)acetyl)amino)hexanoate Based on Proven Differentiation


PAF Antagonist Lead Optimization and Scale-Up Synthesis

Procure this compound as a direct, literature-supported intermediate for the synthesis of platelet-activating factor (PAF) receptor antagonists. The compound's hexanoate linker and terminal ester are critical for constructing the final pharmacophore, as indicated by vendor technical references linking it to established PAF antagonist research . Using this specific intermediate, rather than a generic tetrazole-thioacetyl analog, ensures synthetic fidelity to published routes and reduces the risk of costly re-optimization of coupling conditions.

Carboxylic Acid Bioisostere Prodrug Design

Utilize the compound as a key building block in the design of ester-based prodrugs, where the 1-phenyltetrazole acts as a metabolically stable bioisostere of a carboxylic acid. The quantitative physicochemical profile (LogP 1.22, TPSA 84.59 Ų) [1] supports its selection for CNS-targeted prodrugs where passive diffusion is required. The ethyl ester provides a handle for conversion to the free acid for enhanced solubility or for further derivatization.

Chemical Biology Tool for Targeted Protein Degradation (PROTAC) Linker Exploration

Employ this compound as a rigid, heterocycle-containing linker in the synthesis of bifunctional degraders (e.g., PROTACs). The defined aminohexanoate chain offers a moderate spatial separation between ligands, while the tetrazole-thioacetyl ensemble presents novel hydrogen-bonding surfaces to the ternary complex. The commercially available nature of this specific intermediate, as distinguished from broader untested analogs, accelerates chemical biology probing of novel E3 ligase-substrate interactions.

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